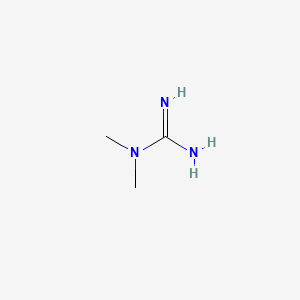
1,1-Dimethylguanidine
Vue d'ensemble
Description
1,1-Dimethylguanidine is an organic compound with the molecular formula C3H9N3. It is a derivative of guanidine, where two hydrogen atoms are replaced by methyl groups. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Mécanisme D'action
Target of Action
1,1-Dimethylguanidine, also known as DMG, primarily targets the synthesis of nitric oxide (NO), an important signaling molecule in the body . Nitric oxide plays a crucial role in various physiological processes, including vasodilation, immune response, and neurotransmission .
Mode of Action
DMG acts as an endogenous inhibitor of nitric oxide synthesis . This means that it interferes with the production of nitric oxide within the body.
Pharmacokinetics
It is known that dmg is an endogenous compound, meaning it is produced within the body
Analyse Biochimique
Biochemical Properties
1,1-Dimethylguanidine plays a significant role in biochemical reactions, particularly as an inhibitor of nitric oxide synthesis. It interacts with nitric oxide synthase enzymes, inhibiting their activity and thereby reducing the production of nitric oxide . This interaction is crucial as nitric oxide is a vital signaling molecule involved in various physiological processes, including vasodilation and neurotransmission. By inhibiting nitric oxide synthase, this compound can modulate these processes, leading to various biochemical effects.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In particular, it influences cell signaling pathways by inhibiting nitric oxide production, which can affect vasodilation and blood pressure regulation . Additionally, this compound can impact gene expression and cellular metabolism by modulating the activity of nitric oxide synthase enzymes. This modulation can lead to changes in the expression of genes involved in inflammatory responses and metabolic pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to nitric oxide synthase enzymes, leading to the inhibition of their activity . This inhibition reduces the production of nitric oxide, a key signaling molecule. The binding interaction between this compound and nitric oxide synthase is crucial for its inhibitory effect. Additionally, this compound may influence other molecular pathways by altering the expression of genes regulated by nitric oxide levels .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that its stability and degradation can influence its long-term effects on cellular function . For instance, prolonged exposure to this compound may lead to sustained inhibition of nitric oxide production, resulting in long-term changes in blood pressure regulation and inflammatory responses. The stability of this compound in various experimental conditions is also a critical factor in determining its temporal effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it can effectively inhibit nitric oxide synthesis without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including alterations in blood pressure and renal function . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental studies involving this compound .
Metabolic Pathways
This compound is involved in metabolic pathways related to nitric oxide synthesis. It interacts with nitric oxide synthase enzymes, inhibiting their activity and thereby affecting the overall metabolic flux of nitric oxide production . This interaction can lead to changes in metabolite levels, particularly those related to nitric oxide and its downstream signaling molecules . Understanding the metabolic pathways of this compound is essential for elucidating its biochemical and physiological effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. It is transported across cell membranes and distributed to various tissues where it can exert its inhibitory effects on nitric oxide synthase . The interaction of this compound with transporters and binding proteins can influence its localization and accumulation within specific cellular compartments . These factors are important for understanding the overall pharmacokinetics of this compound.
Subcellular Localization
This compound is localized within specific subcellular compartments where it can interact with nitric oxide synthase enzymes . Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. The activity and function of this compound are closely linked to its localization within cells, as this determines its ability to inhibit nitric oxide synthesis effectively . Understanding the subcellular localization of this compound is crucial for elucidating its molecular mechanism of action.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1-Dimethylguanidine can be synthesized through several methods. One common approach involves the reaction of dimethylamine with cyanamide, followed by hydrolysis. Another method includes the reaction of dimethylamine with thiourea, which is then oxidized to yield this compound .
Industrial Production Methods: In industrial settings, this compound is often produced using large-scale chemical reactors. The process typically involves the continuous addition of reactants and the use of catalysts to enhance the reaction rate and yield. The product is then purified through distillation or crystallization .
Analyse Des Réactions Chimiques
Types of Reactions: 1,1-Dimethylguanidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding urea derivatives.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions, where the guanidine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and alkoxides are commonly employed.
Major Products Formed:
Oxidation: Urea derivatives.
Reduction: Amines.
Substitution: Various substituted guanidines.
Applications De Recherche Scientifique
1,1-Dimethylguanidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as an inhibitor of nitric oxide synthesis, making it useful in studies related to cardiovascular diseases.
Industry: It is used as a peroxide activator in the bleaching of cellulosic textiles.
Comparaison Avec Des Composés Similaires
Guanidine: The parent compound, which lacks the methyl groups.
N,N-Dimethylguanidine: A similar compound with a slightly different structure.
1,1-Diethylguanidine: Another derivative with ethyl groups instead of methyl groups.
Uniqueness: 1,1-Dimethylguanidine is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to inhibit nitric oxide synthesis sets it apart from other guanidine derivatives, making it valuable in medical research .
Propriétés
IUPAC Name |
1,1-dimethylguanidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N3/c1-6(2)3(4)5/h1-2H3,(H3,4,5) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWSQBOPZIKWTGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9N3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1186-46-5 (unspecified sulfate), 22583-29-5 (mono-hydrochloride), 598-65-2 (sulfate[2:1]) | |
| Record name | N,N-Dimethylguanidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006145422 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60878702 | |
| Record name | DIMETHYLGUANIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60878702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.12 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3324-71-8, 6145-42-2 | |
| Record name | 1,3-Dimethylguanidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003324718 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Dimethylguanidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006145422 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DIMETHYLGUANIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60878702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
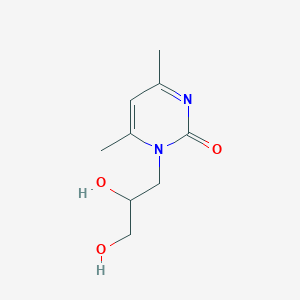

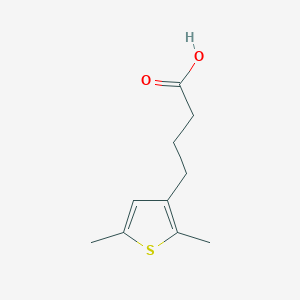
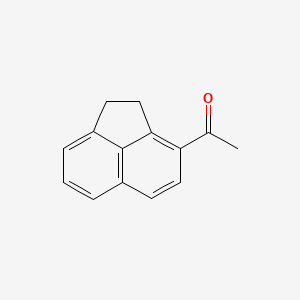

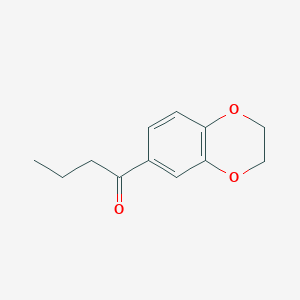
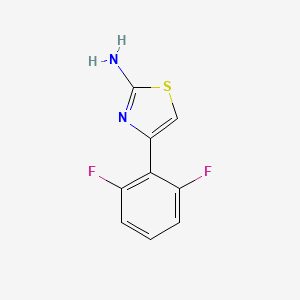
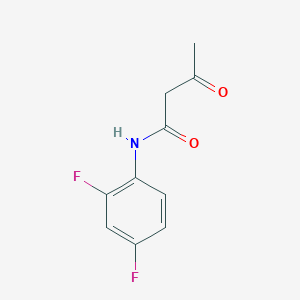
![2-[(2,6-difluorobenzoyl)amino]acetic Acid](/img/structure/B3025492.png)
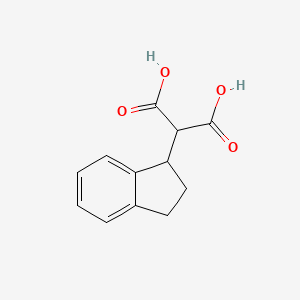
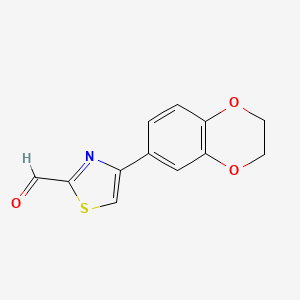
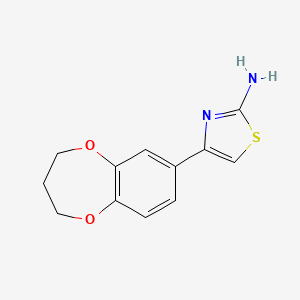
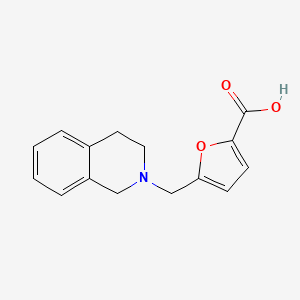
![2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]aniline](/img/structure/B3025504.png)
